Regioisomer-Dependent NTPDase2 Selectivity: 11-Fold Weaker Than 3-Sulfonyl Analog Compound 3f
In a direct head-to-head comparison within the same sulfamoyl-benzamide series, N-(3-methoxyphenyl)-4-(morpholinosulfonyl)benzamide (4-sulfonyl, 3-methoxy configuration) inhibits recombinant human NTPDase2 with an IC₅₀ of 3,000 nM (3.00E+3 nM), whereas its regioisomer compound 3f (N-(4-methoxyphenyl)-3-(morpholinosulfonyl)benzamide, i.e., 3-sulfonyl, 4-methoxy configuration) inhibits NTPDase2 with an IC₅₀ of 270 nM (0.27 ± 0.08 μM), representing an 11.1-fold difference in potency arising solely from positional exchange of the sulfonyl and methoxy substituents on the central benzamide ring [1] [2].
| Evidence Dimension | Inhibitory potency against recombinant human NTPDase2 |
|---|---|
| Target Compound Data | IC₅₀ = 3,000 nM (3.00 μM) |
| Comparator Or Baseline | Compound 3f (N-(4-methoxyphenyl)-3-(morpholinosulfonyl)benzamide): IC₅₀ = 270 nM (0.27 ± 0.08 μM) |
| Quantified Difference | 11.1-fold weaker inhibition by the 4-sulfonyl regioisomer relative to the 3-sulfonyl regioisomer |
| Conditions | Recombinant human NTPDase2 expressed in CHO cells; ADP substrate; 10 min incubation; capillary electrophoresis readout (target compound); malachite green assay at 100 μM compound concentration (compound 3f) |
Why This Matters
This 11-fold regioisomer-dependent potency difference demonstrates that the 4-morpholinosulfonyl substitution pattern is a critical structural determinant of NTPDase2 affinity; researchers targeting NTPDase2 with sub-micromolar potency must select the 3-sulfonyl regioisomer (compound 3f), while those requiring attenuated NTPDase2 activity in multi-isoform profiling panels should select the target compound.
- [1] BindingDB Entry BDBM50187685 (CHEMBL597418). IC₅₀: 3.00E+3 nM for inhibition of recombinant human NTPDase2 expressed in CHO cells using ADP as substrate. View Source
- [2] Zaigham, Z. H., Ullah, S., Pelletier, J., Sévigny, J., Iqbal, J., & Hassan, A. (2023). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. RSC Advances, 13(30), 20909-20915. Table 1, compound 3f data: h-NTPDase2 IC₅₀ = 0.27 ± 0.08 μM. View Source
